2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline is a useful research compound. Its molecular formula is C22H30N4O and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.24196159 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mixed Ligand Tricarbonyl Complexes
Research on mixed ligand tricarbonyl complexes involving imidazole derivatives, such as those studied by Mundwiler et al. (2004), demonstrates the potential for labeling bioactive molecules. These complexes, including imidazole and piperidine derivatives, show promise for modifying physico-chemical properties of conjugates, suggesting applications in drug design and molecular imaging (Mundwiler et al., 2004).
Solid Support Synthesis under Microwave Irradiation
Genç and Servi (2005) developed an efficient synthesis method for 2-arylamino-2-imidazolines, utilizing microwave irradiation for rapid reaction and improved yield. This technique, applicable to derivatives synthesized from dimethyl N-aryldithioimidocarbonates and ethylenediamine, hints at the potential for efficient synthesis of compounds including piperidine and imidazole rings (Genç & Servi, 2005).
Local Anesthetic Agents
A study on tetrasubstituted imidazole derivatives, including those similar to the query compound, by Ran, Li, and Zhang (2015) explored their synthesis and local anesthetic effects. This research suggests that such compounds could serve as potent local anesthetics, with minimal toxicity, compared to traditional anesthetics like lidocaine (Ran, Li, & Zhang, 2015).
Antimicrobial Activities
Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized piperazine derivatives that showed promising antimicrobial activities. This underscores the potential of compounds with imidazole and piperidine components for developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Heterocyclic Compound Synthesis
Research by Voinov, Grigor’ev, and Volodarsky (2000) on metalated aldonitrones reactions, leading to α-hydroxymethyl nitrones, provides a foundation for synthesizing novel organic compounds with potential applications in pharmaceuticals and material science. These findings indicate a broader scope for creating diverse imidazole and piperidine derivatives (Voinov, Grigor’ev, & Volodarsky, 2000).
properties
IUPAC Name |
[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-[2-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-24(2)20-11-4-3-10-19(20)22(27)26-13-6-9-18(16-26)21-23-12-14-25(21)15-17-7-5-8-17/h3-4,10-12,14,17-18H,5-9,13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVNGCOWICHFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)N2CCCC(C2)C3=NC=CN3CC4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.